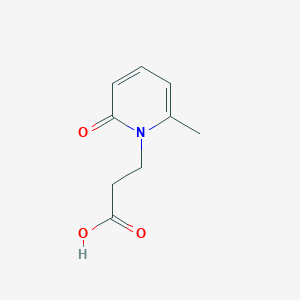

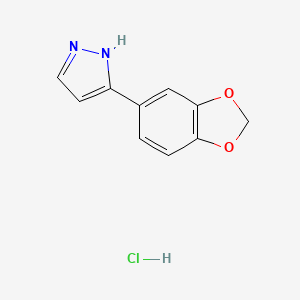

![molecular formula C13H24N2O3 B1522591 tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-14-0](/img/structure/B1522591.png)

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Descripción general

Descripción

“tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1286273-14-0 . It has a molecular weight of 256.35 . The IUPAC name for this compound is tert-butyl (1-acetyl-4-piperidinyl)methylcarbamate . It is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) . This indicates that the compound has a piperidine ring, which is acetylated at one position. The piperidine nitrogen is also bonded to a carbamate group, which is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound has a molecular weight of 256.35 .Aplicaciones Científicas De Investigación

Radical Oxidation and Synthesis Applications

Radical oxidation processes involving tert-butyl carbamates, such as tert-Butylperoxyiodane, have been utilized for the synthesis of imides and tert-butylperoxyamide acetals. These compounds are pivotal in organic synthesis, demonstrating the utility of tert-butyl carbamates in facilitating complex chemical transformations. The mechanism proposed involves carbon-centered radicals α to the nitrogen atom, underscoring the versatility of tert-butyl carbamates in radical chemistry (Ochiai, Kajishima, & Sueda, 1999).

Material Science and Sensory Materials

In the realm of material science, tert-butyl carbamates have been incorporated into the structure of benzothizole modified carbazole derivatives, showcasing their role in the development of organogels and sensory materials. These materials are capable of detecting volatile acid vapors, indicating the potential of tert-butyl carbamates in creating functional materials for chemical sensing applications. The presence of tert-butyl groups significantly influences gel formation and the resultant material properties, highlighting the importance of tert-butyl carbamates in the design of chemosensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Advanced Oxidation Processes

The study on oxidation by conventional ozonation and advanced oxidation processes (AOPs) including ozone/hydrogen peroxide, reveals the degradation pathways of organic contaminants. It identifies the degradation products of methyl tert-butyl ether (MTBE), highlighting the relevance of tert-butyl carbamates in environmental chemistry and pollution control. This research provides insight into the efficiency of AOPs in contaminant degradation and the formation of byproducts, such as tert-butyl formate and alcohol, which are crucial for understanding the environmental impact and treatment of organic pollutants (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Synthetic Methodologies

Synthetic methodologies involving tert-butyl carbamates, such as the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, are crucial in the production of biologically active compounds. This study illustrates a rapid synthetic method for an important intermediate, underscoring the significance of tert-butyl carbamates in the streamlined synthesis of complex molecules, which is essential for medicinal chemistry and drug development (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWLCLSFLXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)